2-Chlorophenyl methyl sulfone 2-Chlorophenyl methyl sulfone
Brand Name: Vulcanchem
CAS No.: 17482-05-2
VCID: VC21061683
InChI: InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
SMILES: CS(=O)(=O)C1=CC=CC=C1Cl
Molecular Formula: C7H7ClO2S
Molecular Weight: 190.65 g/mol

2-Chlorophenyl methyl sulfone

CAS No.: 17482-05-2

Cat. No.: VC21061683

Molecular Formula: C7H7ClO2S

Molecular Weight: 190.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorophenyl methyl sulfone - 17482-05-2

Specification

CAS No. 17482-05-2
Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
IUPAC Name 1-chloro-2-methylsulfonylbenzene
Standard InChI InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Standard InChI Key NXARIPVZOXXAAG-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC=C1Cl
Canonical SMILES CS(=O)(=O)C1=CC=CC=C1Cl

Introduction

Chemical Identity and Properties

Basic Information

2-Chlorophenyl methyl sulfone is an organosulfur compound with the molecular formula C₇H₇ClO₂S. Its systematic IUPAC name is 1-chloro-2-methylsulfonylbenzene. The compound exists as a solid at room temperature and is characterized by specific physical properties that contribute to its utility in various applications.

Structural Characteristics

PropertyValueNotes
Molecular FormulaC₇H₇ClO₂SConsists of carbon, hydrogen, chlorine, oxygen, and sulfur atoms
Molecular Weight190.65 g/molModerately sized organic molecule
CAS Registry Number17482-05-2Unique identifier in chemical databases
Physical StateSolidAt standard temperature and pressure
Canonical SMILESCS(=O)(=O)C1=CC=CC=C1ClStandardized structural representation
InChIInChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3International Chemical Identifier
InChI KeyNXARIPVZOXXAAG-UHFFFAOYSA-NHashed version of the InChI

The compound's structure provides it with unique chemical reactivity, particularly due to the presence of the electron-withdrawing chlorine atom at the ortho position relative to the methylsulfonyl group.

Synthesis Methods

Laboratory Preparation

The laboratory synthesis of 2-Chlorophenyl methyl sulfone typically involves the oxidation of 2-chlorophenyl methyl sulfide. This process utilizes oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium peroxymonosulfate (Oxone). The reaction requires careful control of conditions to ensure complete conversion of the sulfide to the sulfone.

A typical reaction scheme can be represented as:

2-Chlorophenyl methyl sulfide + Oxidizing agent → 2-Chlorophenyl methyl sulfone

Alternative Synthetic Route

An alternative preparation method involves using 2-chlorobenzene sulfonyl chloride as the starting material. This approach involves a reduction to form sulfinic acid sodium salt, followed by methylation using dimethyl sulfate. The general reaction pathway follows a similar pattern to that used for other phenyl methyl sulfone derivatives .

The reaction steps include:

  • Reduction of 2-chlorobenzene sulfonyl chloride to form the corresponding sulfinic acid sodium salt

  • Methylation of the sulfinic acid sodium salt using methyl sulfate

  • Purification to obtain the final product

This method has been reported to achieve yields exceeding 85%, making it an efficient synthetic route for industrial applications .

Industrial Production

In industrial settings, the production of 2-Chlorophenyl methyl sulfone employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The process often incorporates catalysts to enhance the efficiency of the oxidation or reduction-methylation reactions. Final purification typically involves crystallization or distillation techniques to achieve the desired purity levels required for commercial applications.

Chemical Reactivity

Types of Reactions

2-Chlorophenyl methyl sulfone engages in various chemical reactions due to its functional groups. The primary reaction types include:

Oxidation Reactions

Despite being in a relatively high oxidation state already, the sulfone group can undergo further oxidation under specific conditions to form other sulfur-containing compounds with higher oxidation states.

Reduction Reactions

Under appropriate conditions and with suitable reducing agents, 2-Chlorophenyl methyl sulfone can be reduced back to the corresponding sulfide (2-Chlorophenyl methyl sulfide). This reduction typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Nucleophilic Substitution

The chlorine atom in the compound serves as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing sulfone group. Various nucleophiles, including amines, thiols, and organometallic reagents, can replace the chlorine atom to create new derivatives.

Reaction Conditions and Reagents

Table 2 summarizes typical reaction conditions and reagents used with 2-Chlorophenyl methyl sulfone:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationH₂O₂, Oxone, m-CPBARoom temperature to 60°C, aqueous or organic solventHigher oxidation state sulfur compounds
ReductionLiAlH₄, NaBH₄0°C to room temperature, aprotic solvents2-Chlorophenyl methyl sulfide
Nucleophilic SubstitutionAmines, thiols, organometallic reagentsElevated temperatures, polar solvents, potentially catalystsSubstituted derivatives where Cl is replaced

These reactions demonstrate the versatility of 2-Chlorophenyl methyl sulfone as a synthetic building block for creating more complex molecules with specific functional properties.

Applications in Synthetic Chemistry

Role as a Chemical Intermediate

2-Chlorophenyl methyl sulfone serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules that require specific functional groups at defined positions. The compound's reactivity profile allows for selective transformations, making it useful in multi-step synthetic pathways.

Specialty Chemical Production

In the specialty chemicals sector, 2-Chlorophenyl methyl sulfone is utilized in the production of various fine chemicals, agrochemicals, and other specialized compounds. Its unique structure and reactivity make it particularly valuable for creating compounds with specific functional properties required in industrial applications.

Synthesis of Bioactive Compounds

The compound plays a significant role in the synthesis of bioactive molecules, including potential pharmaceutical candidates. Its ability to undergo various transformations allows synthetic chemists to introduce specific functional groups and structural elements required for biological activity.

Biological Activity and Medicinal Applications

Anti-inflammatory Effects

Studies have suggested that 2-Chlorophenyl methyl sulfone derivatives may exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase-2 (COX-2) expression. This activity could be valuable in developing new anti-inflammatory agents.

Cytotoxic Properties

Investigations into the compound's effects on cancer cell lines have indicated potential cytotoxic properties, with observed apoptosis induction in treated cells. This finding suggests possible applications in anticancer drug development.

Structure-Activity Relationships

The biological activity of 2-Chlorophenyl methyl sulfone is closely tied to its structural features. The position of the chlorine atom and the methylsulfonyl group significantly influences its interactions with biological targets. This structure-activity relationship is critical for understanding and optimizing the compound's potential therapeutic applications.

Comparative Analysis with Related Compounds

Table 3 provides a comparative analysis of the biological activities of 2-Chlorophenyl methyl sulfone and structurally related compounds:

CompoundAnti-inflammatory ActivityAntibacterial PotentialAntifungal PropertiesCytotoxicity
2-Chlorophenyl methyl sulfoneYesPotentialPotentialYes
4-Chlorophenyl methyl sulfoneModerateYesNoModerate
2-Bromophenyl methyl sulfoneYesNoPotentialModerate

This comparison highlights the unique biological profile of 2-Chlorophenyl methyl sulfone, particularly its anti-inflammatory and cytotoxic properties that differentiate it from structural analogs.

Metabolic Pathways and Environmental Considerations

Metabolic Transformations

Studies on aryl methyl sulfones, including 2-Chlorophenyl methyl sulfone, have shown that these compounds can undergo various metabolic transformations in biological systems. These include oxidation, reduction, and conjugation reactions that can alter the compound's properties and biological activities.

Environmental Fate

Research has indicated that aryl methyl sulfones like 2-Chlorophenyl methyl sulfone can selectively accumulate in biological tissues, including marine mammal blubber and liver. This property has implications for understanding the environmental impact and bioaccumulation potential of these compounds.

Structure-Based Tissue Retention

The specific structural features of 2-Chlorophenyl methyl sulfone influence its retention in biological tissues. The presence of the chlorine atom and the methylsulfonyl group contributes to its lipophilicity and protein-binding capabilities, affecting its distribution and accumulation in different tissue types.

Conformation and Structural Analysis

Molecular Conformation

Research on the conformation of 2-Chlorophenyl methyl sulfone has revealed interesting insights into its three-dimensional structure. The methylsulfonyl group adopts a preferred orientation relative to the chlorobenzene ring, which is observed both in crystal structures and in solution.

Solid-State vs. Solution Behavior

X-ray crystallography studies have identified a dominant conformation for 2-Chlorophenyl methyl sulfone in the solid state. Interestingly, dipole moment measurements and theoretical calculations suggest that a similar conformation is also preferred in solution, indicating that the energetically favorable conformation is maintained across different physical states.

Influence on Reactivity

The preferred conformation of 2-Chlorophenyl methyl sulfone has significant implications for its reactivity. The spatial arrangement of the functional groups affects their accessibility to reagents and substrates, which in turn influences the compound's behavior in various chemical reactions.

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